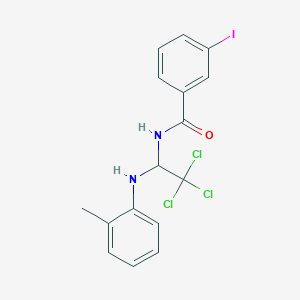
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanopyrimido group fused with a benzimidazole ring, and a trimethoxybenzamide moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the corresponding amide. This is followed by cyclization reactions to introduce the cyanopyrimido and benzimidazole rings. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide include:
- N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-5-nitro-2-(pentyloxy)benzamide
- N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-methoxy-5-nitrobenzamide
- N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-2-isopropoxybenzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the cyanopyrimido and benzimidazole rings with the trimethoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
116477-70-4 |
|---|---|
Formule moléculaire |
C21H17N5O4 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H17N5O4/c1-28-16-8-12(9-17(29-2)18(16)30-3)20(27)24-19-13(10-22)11-26-15-7-5-4-6-14(15)23-21(26)25-19/h4-9,11H,1-3H3,(H,23,24,25,27) |
Clé InChI |
AQEKTALECSOUPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


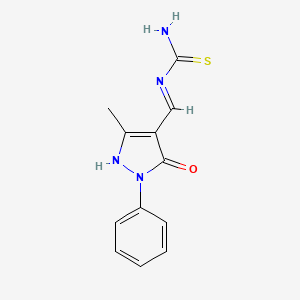
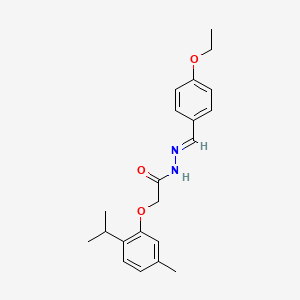
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
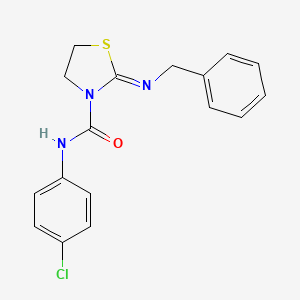
![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)

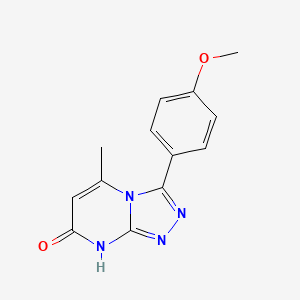

![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)

![ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991286.png)
